molecular formula C8H11NO2 B1468941 1-(Furan-2-ylmethyl)azetidin-3-ol CAS No. 1331736-98-1

1-(Furan-2-ylmethyl)azetidin-3-ol

Cat. No.: B1468941
CAS No.: 1331736-98-1
M. Wt: 153.18 g/mol
InChI Key: KVFBTOOPJJWYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)azetidin-3-ol is a chemical compound characterized by the presence of a furan ring attached to an azetidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The azetidine ring can be reduced to form different azetidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted furan and azetidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(Furan-2-ylmethyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The furan ring and azetidine ring contribute to its reactivity and binding affinity with various biological molecules. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: A four-membered ring containing one oxygen atom.

    Furan: A five-membered aromatic ring containing one oxygen atom.

Uniqueness

1-(Furan-2-ylmethyl)azetidin-3-ol is unique due to the combination of the furan and azetidine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(furan-2-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBTOOPJJWYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-ylmethyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-ylmethyl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(Furan-2-ylmethyl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(Furan-2-ylmethyl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(Furan-2-ylmethyl)azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(Furan-2-ylmethyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.